molecular formula C12H12N2O3S B1436693 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid CAS No. 1097144-02-9

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

Cat. No. B1436693
M. Wt: 264.3 g/mol
InChI Key: UXBOFHHRHHYAGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

      O        \         C        / \       S   CH3      / \     N   C    /     \   H       O            \             C            / \           N   CH3          / \         O   C        /     \       H       O 

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include alkylation, acylation, and cyclization. Researchers have explored various synthetic approaches to modify the quinazolinone scaffold .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthesis method for 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid and related compounds has been developed, focusing on eco-friendly solvents and green conditions (Reddy, Naidu, & Dubey, 2012).

Analytical Methods for Quality Control

  • Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been used for quality control of active pharmaceutical ingredients related to 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid (Zubkov et al., 2016).

Potential for Antimicrobial Drug Creation

  • Compounds similar to 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid have been identified as prospective scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).

Synthesis for Potential Diuretic Agents

  • Synthesis of anilides of 3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid has been explored, with a focus on potential diuretic agents (Zicāne et al., 2012).

Antioxidant Activity in Lubricating Oils

properties

IUPAC Name

3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBOFHHRHHYAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Reactant of Route 6
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3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid

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